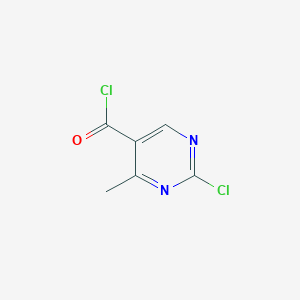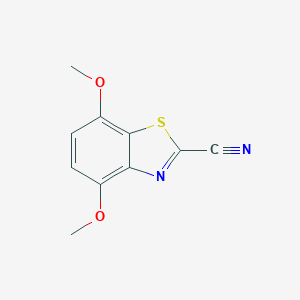
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione, also known as HPTT, is a tetrazole derivative compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. HPTT is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C7H12N4OS and a molecular weight of 208.27 g/mol.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione is not fully understood. However, studies have suggested that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione exhibits various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione can inhibit the proliferation of cancer cells and induce apoptosis. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been shown to exhibit hypoglycemic and hypolipidemic effects in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione in lab experiments is its ease of synthesis and availability. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, further studies are needed to fully elucidate the mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of novel 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione-based materials with unique properties for various applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione and its potential side effects, which may contribute to the development of safer and more effective 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione-based therapies.
Synthesemethoden
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione can be synthesized through a multistep process involving the reaction of propan-2-ol with thionyl chloride to form 2-chloropropan-1-ol. The resulting compound is then reacted with sodium azide to form 2-azidopropan-1-ol, which is further reacted with thiourea to form the desired 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione compound.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been studied for its potential applications in material science, where it can be used as a precursor for the synthesis of various functional materials, including polymers, nanoparticles, and thin films. In catalysis, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been investigated for its potential use as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Eigenschaften
CAS-Nummer |
173375-97-8 |
|---|---|
Produktname |
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione |
Molekularformel |
C5H10N4OS |
Molekulargewicht |
174.23 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-4-propan-2-yltetrazole-5-thione |
InChI |
InChI=1S/C5H10N4OS/c1-4(2)9-5(11)8(3-10)6-7-9/h4,10H,3H2,1-2H3 |
InChI-Schlüssel |
VYFWUKPPWOBUFS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=S)N(N=N1)CO |
Kanonische SMILES |
CC(C)N1C(=S)N(N=N1)CO |
Synonyme |
5H-Tetrazole-5-thione,1,4-dihydro-1-(hydroxymethyl)-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)

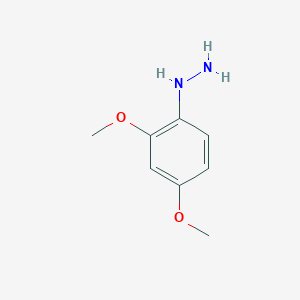

![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
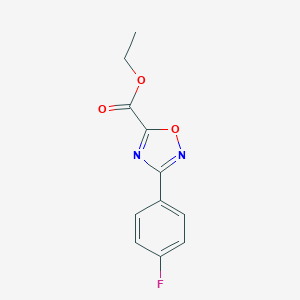
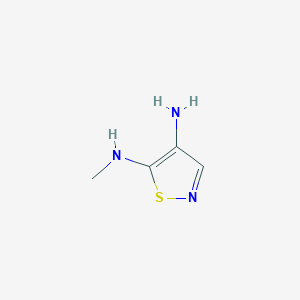

![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
